molecular formula C17H13NO7 B5548956 5-{[3-(acetyloxy)benzoyl]amino}isophthalic acid

5-{[3-(acetyloxy)benzoyl]amino}isophthalic acid

Cat. No.: B5548956
M. Wt: 343.29 g/mol
InChI Key: QHDYURDPTRZPQX-UHFFFAOYSA-N
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Description

5-{[3-(acetyloxy)benzoyl]amino}isophthalic acid is a useful research compound. Its molecular formula is C17H13NO7 and its molecular weight is 343.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.06920175 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Proteasome Inhibition and Cancer Research

Compounds structurally related to 5-{[3-(acetyloxy)benzoyl]amino}isophthalic acid, such as pyrazolone-enamines synthesized from aminoisophthalic acid derivatives, have shown potent inhibitory effects on human cancer cell proliferation, particularly liver cancer cells (HepG2). These compounds can inhibit the activity of the human cancer cellular 20S proteasome, causing accumulation of ubiquitinated proteins and exhibiting cytostatic effects in a concentration-dependent manner, suggesting potential applications in cancer therapy (Xingchen Yan et al., 2015).

Polymer Science and Material Engineering

Novel aromatic diacid monomers, derived from phthalic anhydride and aminoisophthalic acid, have been synthesized for the development of optically active polyamides. These materials have been explored for various applications, including advanced polymer-based materials, due to their good solubility and thermal stability. This demonstrates the versatility of isophthalic acid derivatives in synthesizing novel materials with potential use in optoelectronics, coatings, and as matrix materials for composite applications (S. Mallakpour & M. Taghavi, 2008).

Catalysis and Chemical Synthesis

Isophthalic acid derivatives have been utilized in the synthesis of coordination polymers with applications in catalysis. These materials have demonstrated efficacy in catalyzing the acetylation of phenols, showcasing their potential as heterogeneous catalysts for organic transformations. The modification of isophthalic acid with functional groups, such as amino groups, has been shown to significantly influence the catalytic activity and selectivity of these materials, highlighting the importance of structural modification in the design of effective catalysts (D. Deng et al., 2017).

Properties

IUPAC Name

5-[(3-acetyloxybenzoyl)amino]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO7/c1-9(19)25-14-4-2-3-10(8-14)15(20)18-13-6-11(16(21)22)5-12(7-13)17(23)24/h2-8H,1H3,(H,18,20)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDYURDPTRZPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.